2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a combination of benzodiazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method involves the cyclization of 2-propyl-4-methylbenzimidazole with N-methyl-o-phenylenediamine in the presence of formaldehyde at 150°C . This reaction forms the core benzodiazole structure, which is then further functionalized to introduce the piperazine and benzothiazole groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a cathodic inhibitor in corrosion studies, indicating its potential to interact with metal surfaces and prevent oxidation .
Comparison with Similar Compounds
Similar Compounds
Telmisartan: Another compound with a similar benzodiazole structure, used as an antihypertensive agent.
Fenbendazole: A benzimidazole derivative with anthelmintic properties.
Uniqueness
What sets 2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole apart is its unique combination of benzodiazole and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-24-17-8-4-2-6-15(17)22-19(24)14-25-10-12-26(13-11-25)21(27)20-23-16-7-3-5-9-18(16)28-20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJIWTNQTZJLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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